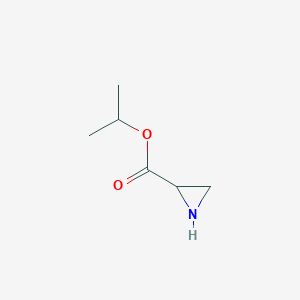
Aziridine-2-carboxylic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl Aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Propan-2-yl Aziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of aziridine with isopropyl chloroformate under basic conditions . The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of the isopropyl chloroformate, leading to the formation of the aziridine-2-carboxylate ring.
Industrial Production Methods
Industrial production of Propan-2-yl Aziridine-2-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl Aziridine-2-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions . The high ring strain of the aziridine ring makes it particularly susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.
Substitution: Substitution reactions can occur at the aziridine nitrogen or the carboxylate group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds. For example, nucleophilic ring-opening with amines can yield β-amino acids, while oxidation can produce oxaziridines.
Scientific Research Applications
Propan-2-yl Aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify biomolecules.
Medicine: Derivatives of aziridine-2-carboxylates have shown potential as anticancer agents due to their ability to alkylate DNA and proteins.
Industry: In the industrial sector, Propan-2-yl Aziridine-2-carboxylate is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Propan-2-yl Aziridine-2-carboxylate primarily involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate nucleophiles, including DNA and proteins, which is the basis for its potential anticancer activity. The molecular targets and pathways involved include the inhibition of protein disulfide isomerases and other thiol-containing enzymes.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and anticancer properties.
3-Arylaziridine-2-carboxylates: These compounds have shown potential in medicinal chemistry due to their ability to form various biologically active molecules.
Uniqueness
Propan-2-yl Aziridine-2-carboxylate is unique due to its specific reactivity profile and the ability to form a wide range of derivatives. Its isopropyl group provides steric hindrance, which can influence the selectivity and outcome of its reactions.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
propan-2-yl aziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4(2)9-6(8)5-3-7-5/h4-5,7H,3H2,1-2H3 |
InChI Key |
MQHYSRLAEFWPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















